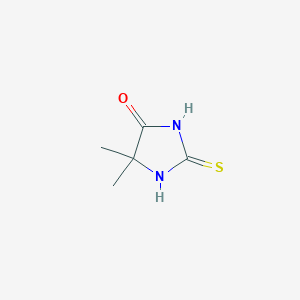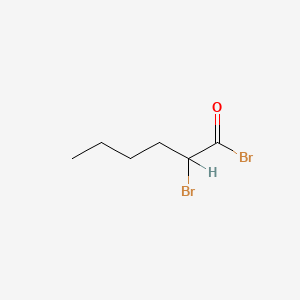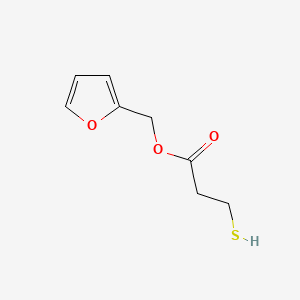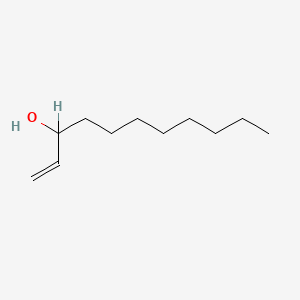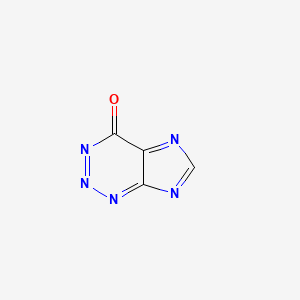
Lysylphenylalanyltyrosine
Overview
Description
Lysylphenylalanyltyrosine, also known as L-Phe-L-Lys-L-Tyr, is a tripeptide composed of the amino acids phenylalanine, lysine, and tyrosine. This peptide has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Scientific Research Applications
Post-translational Modification and Cellular Regulation
- Lysylphenylalanyltyrosine, as part of lysine acetylation, plays a critical role in post-translational modification, affecting the activity of proteins. This modification is widespread and occurs in proteins involved in various biological functions. It influences protein susceptibility to phosphorylation and affects proteins that modify other proteins through covalent ubiquitination and form large macromolecular complexes. Lysine acetylation is key in regulating gene expression and cellular processes, including chromatin remodeling, cell cycle, splicing, nuclear transport, and actin nucleation (Choudhary et al., 2009).
Chemical Biology and Medicinal Chemistry
- Aryl fluorosulfates, which can engage lysine, along with other amino acid residues like tyrosine, are increasingly utilized in chemical biology and medicinal chemistry. They demonstrate significant potential in drug discovery and biomedical research through chemogenomic and chemoproteomic techniques (Jones, 2018).
Antibacterial Material Synthesis
- Lysylphenylalanyltyrosine, through lysozyme (Lys), plays a role in the synthesis of antibacterial materials. For example, lysozyme enhanced with photosensitive facilities can interact with methacryloyl amido tyrosine (MATyr) to create antibacterial cryogels effective against both Gram-positive and Gram-negative bacteria (Say et al., 2012).
Metabolic Regulation and Cell Signalling
- Lysine acetylation, involving lysylphenylalanyltyrosine, links acetyl-coenzyme A metabolism and cellular signaling. It is implicated in numerous biological processes through the regulation of protein interactions, activity, and localization. This modification is also critical in the regulation of diverse cellular processes like metabolism and signaling (Choudhary et al., 2014).
Therapeutic Potential in Diseases
- Lysylphenylalanyltyrosine, through lysine acetylation, offers therapeutic potential. For instance, histone deacetylases, which remove acetyl groups from lysine residues, are being researched for cancer therapy and other diseases, highlighting the significant role of lysine acetylation in disease pathology and treatment (Yang & Seto, 2007).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5/c25-13-5-4-8-19(26)22(30)27-20(14-16-6-2-1-3-7-16)23(31)28-21(24(32)33)15-17-9-11-18(29)12-10-17/h1-3,6-7,9-12,19-21,29H,4-5,8,13-15,25-26H2,(H,27,30)(H,28,31)(H,32,33)/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKBMTKICGGSCQ-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425121 | |
| Record name | lysylphenylalanyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysylphenylalanyltyrosine | |
CAS RN |
63958-93-0 | |
| Record name | lysylphenylalanyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






